

5-Fluoromethylornithine chemical structure and properties

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Compound of Interest

Compound Name: 5-Fluoromethylornithine

Cat. No.: B039485

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An In-depth Technical Guide to 5-Fluoromethylornithine

This guide provides a comprehensive overview of **5-Fluoromethylornithine** (5-FMOrn), focusing on its chemical structure, physicochemical properties, mechanism of action as a selective enzyme inhibitor, and relevant experimental protocols. It is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Identity and Structure

5-Fluoromethylornithine is a synthetic derivative of the amino acid ornithine. It is distinguished by a fluoromethyl group at the 5-position of the ornithine backbone. This modification is critical to its biological activity.

Table 1: Chemical Identifiers for **5-Fluoromethylornithine**

Identifier	Value	Source
IUPAC Name	2,5-diamino-6-fluorohexanoic acid	[1]
Molecular Formula	C ₆ H ₁₃ FN ₂ O ₂	[1]
SMILES	<chem>C(CC(C(=O)O)N)C(CF)N</chem>	[1]
InChIKey	PRNUWRQQLDXHRZ-UHFFFAOYSA-N	[1]
PubChem CID	119351	[1]
CAS Number	116292-10-5 (for free base)	[1]
CAS Number	124796-41-4 (for dihydrochloride)	

Physicochemical Properties

5-Fluoromethylornithine is typically supplied and used in its dihydrochloride salt form for improved stability and solubility. The properties listed below primarily pertain to this salt unless otherwise specified.

Table 2: Physicochemical Properties of **5-Fluoromethylornithine**

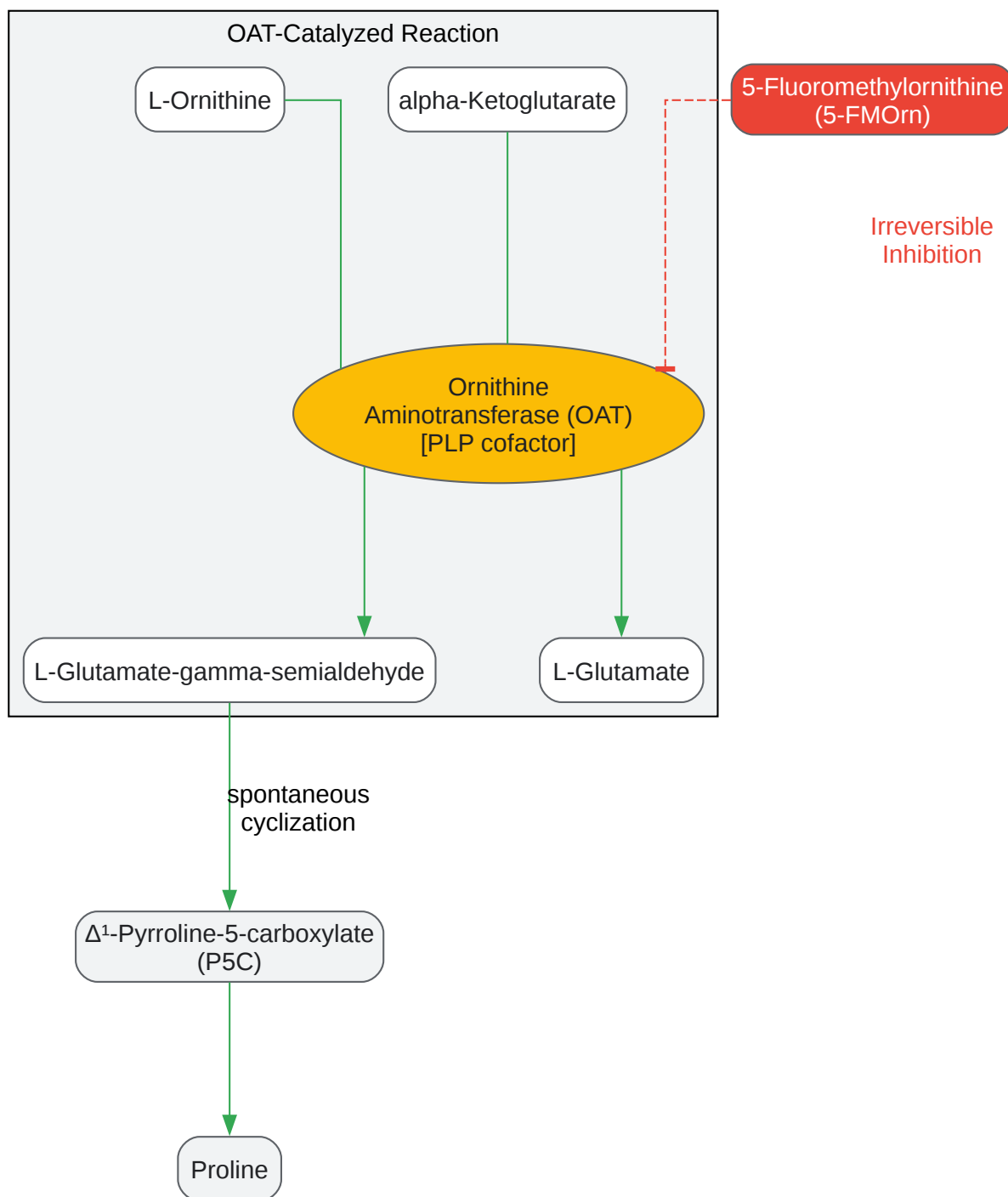
Property	Value	Notes
Molecular Weight	164.18 g/mol (Free Base)	Computed by PubChem[1]
237.10 g/mol (Dihydrochloride Salt)		
Appearance	White to light yellow solid	For dihydrochloride salt
XLogP3	-3.2	Computed property for free base[1]
Solubility (Dihydrochloride)	H ₂ O: up to 100 mg/mL	Requires sonication[2][3]
DMSO: up to 100 mg/mL	Requires sonication and warming	
Storage (Solid)	4°C, under nitrogen, away from moisture	
Storage (In Solution)	-80°C for up to 6 months; -20°C for up to 1 month	Aliquot to avoid freeze-thaw cycles[2]

Note: Experimental data for melting point, boiling point, and pKa are not readily available in public databases.

Mechanism of Action and Biological Activity

5-Fluoromethylornithine is a highly specific, enzyme-activated, irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT), a pyridoxal 5'-phosphate (PLP)-dependent mitochondrial enzyme.[4][5][6] It is crucial to distinguish it from other ornithine analogs like α -difluoromethylornithine (DFMO or Eflornithine), which is an inhibitor of ornithine decarboxylase (ODC). **5-Fluoromethylornithine** is a very poor substrate for and does not significantly inhibit ODC.

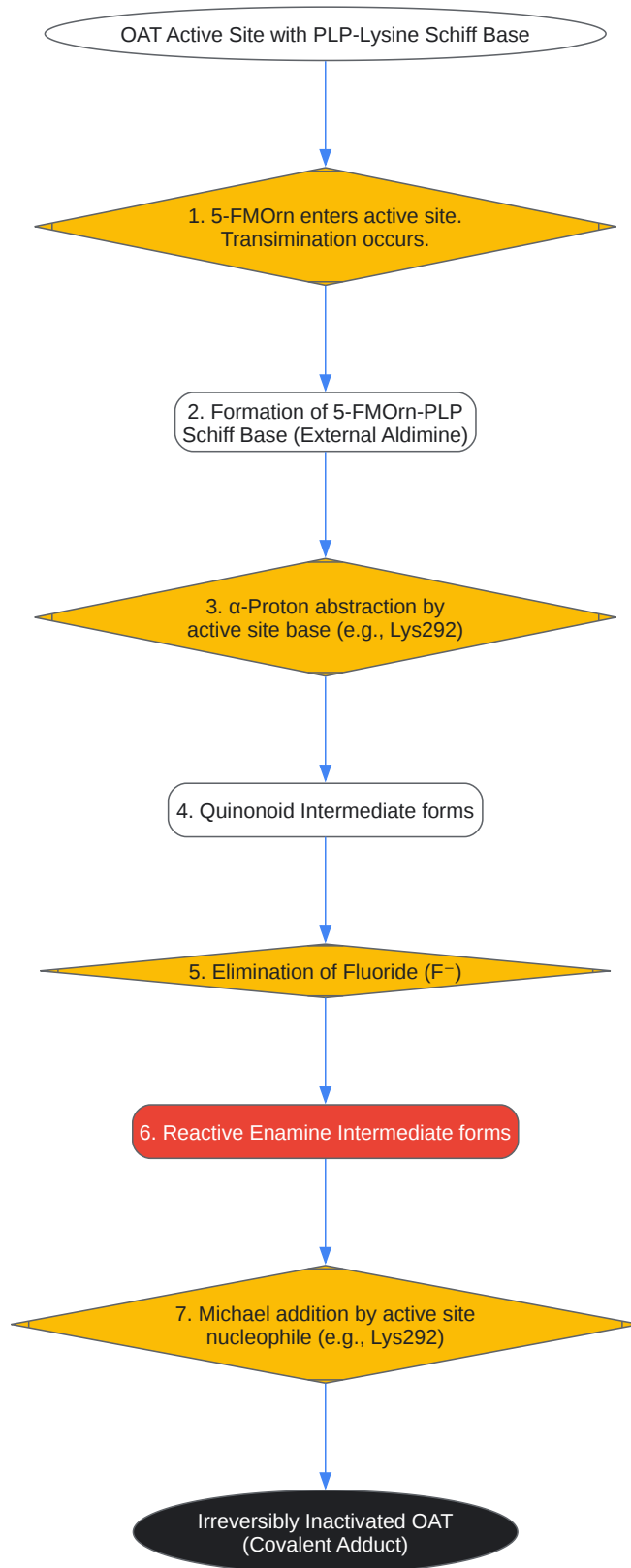
The OAT enzyme catalyzes the transfer of the δ -amino group from L-ornithine to α -ketoglutarate, producing L-glutamate- γ -semialdehyde (which cyclizes to Δ^1 -pyrroline-5-carboxylate) and L-glutamate.[7] This is a key step in amino acid and polyamine metabolism.

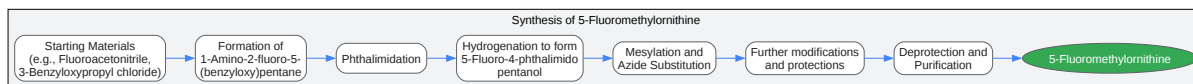


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Fig 1. Role of OAT in metabolism and its inhibition by 5-FMO.

The inactivation of OAT by 5-FMO_{rn} proceeds via an enamine mechanism.^{[7][8]} Of the four possible stereoisomers, only the (2S,5S) isomer is active.^[7] The process involves the formation of a Schiff base with the PLP cofactor, followed by the elimination of fluoride to generate a reactive enamine intermediate that covalently modifies and inactivates the enzyme.





OAT Activity/Inhibition Assay Workflow

Prepare Enzyme Extract
and Reagents

Pre-incubate Enzyme
with 5-FMOrn or Buffer
(37°C)

Initiate Reaction:
Add L-Ornithine and
 α -Ketoglutarate (37°C)

Stop Reaction
(e.g., add TCA)

Develop Color:
Add o-aminobenzaldehyde
to supernatant

Measure Absorbance
at 440 nm

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